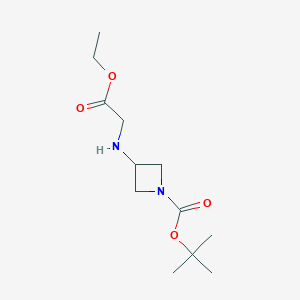
4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine
Übersicht
Beschreibung
The compound is an aromatic amine with a trifluoromethyl group and a methylsulfanylphenoxy group attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized for their antimicrobial and anti-inflammatory activities .Wissenschaftliche Forschungsanwendungen
Nanofiltration Membrane Development
Researchers have explored the use of sulfonated aromatic diamine monomers, including derivatives similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, in the creation of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux and improved dye treatment efficacy, attributed to the increased surface hydrophilicity provided by the sulfonated monomers (Liu et al., 2012).
Molecular Probing and Sensing
A red-emitting sensor for mercuric ion, based on a structure similar to this compound, exhibits selective and reversible Hg(II) detection in aqueous solutions. This sensor's effectiveness is attributed to its thioether-rich metal-binding unit, which can be applied in environmental monitoring and field testing (Nolan & Lippard, 2007).
Polymer Synthesis and Applications
Compounds structurally related to this compound have been used in synthesizing various polymers. These polymers, such as fluorinated polyimides, are noted for their excellent thermal stability, mechanical properties, and low dielectric constants. Such properties make these polymers suitable for applications in electronics and materials science (Tao et al., 2009).
Liquid Crystal Technology
Diamines with structures akin to this compound have been employed in the development of polyimide liquid crystal alignment layers. These polyimides, used in liquid crystal displays, demonstrate high thermal stability and effective vertical alignment properties, crucial for advanced display technologies (Liu et al., 2008).
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-20-11-5-2-9(3-6-11)19-10-4-7-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFFVMGVBYENAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401097.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
